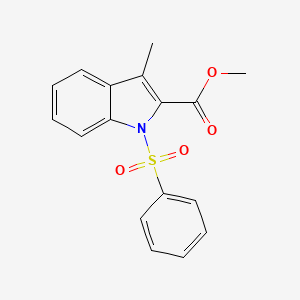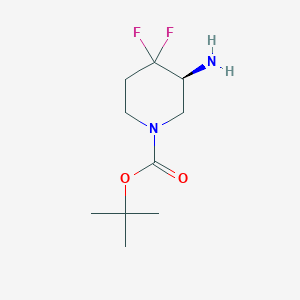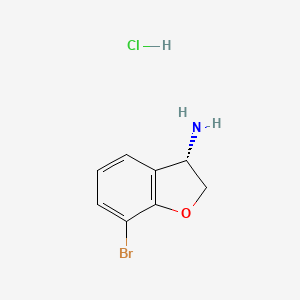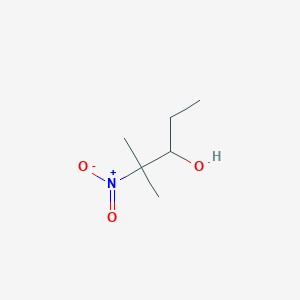![molecular formula C12H15N3O B3049485 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine CAS No. 208519-13-5](/img/structure/B3049485.png)
3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine
説明
3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PIPA, and it is a pyrazole-based inhibitor of the protein kinase C (PKC) enzyme. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis, making PIPA a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of PIPA involves the inhibition of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine activity. 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is a family of enzymes that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PIPA binds to the active site of 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine, preventing its activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
PIPA has been shown to have various biochemical and physiological effects. In cancer cells, PIPA inhibits cell growth and proliferation, induces apoptosis, and suppresses angiogenesis. Inflammatory diseases, PIPA reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of PIPA is its specificity for 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine inhibition, making it a useful tool for studying 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine-related signaling pathways. Additionally, PIPA has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of PIPA is its relatively low potency compared to other 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine inhibitors, which may limit its use in certain applications.
List of
将来の方向性
1. Investigate the potential use of PIPA in combination with other chemotherapeutic agents for the treatment of cancer.
2. Explore the use of PIPA in the treatment of other diseases, such as autoimmune disorders and neurological disorders.
3. Investigate the mechanism of action of PIPA in more detail to gain a better understanding of its effects on 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine-related signaling pathways.
4. Develop more potent and selective 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine inhibitors based on the structure of PIPA.
5. Investigate the potential use of PIPA as a diagnostic tool for 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine-related diseases.
科学的研究の応用
PIPA has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of PIPA is in the treatment of cancer. 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine is overexpressed in many cancer cells, and PIPA has been shown to inhibit 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine activity, leading to the suppression of cancer cell growth and proliferation. Additionally, PIPA has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
5-(4-propan-2-yloxyphenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(13)15-14-11/h3-8H,1-2H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZHRDBYCROLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596288 | |
| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine | |
CAS RN |
208519-13-5 | |
| Record name | 5-{4-[(Propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



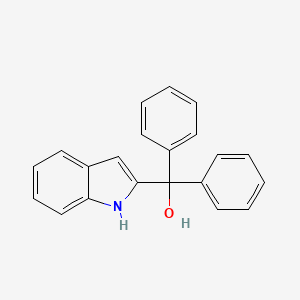
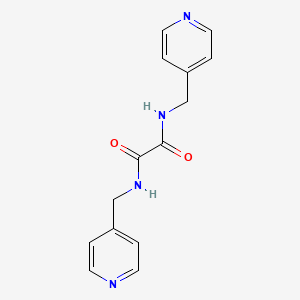
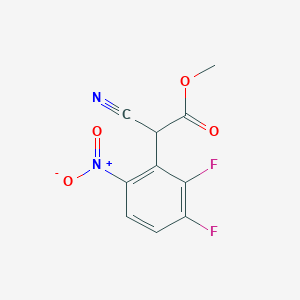
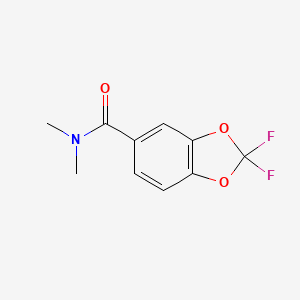

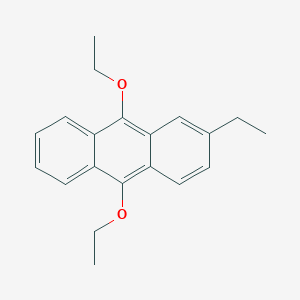
![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)
